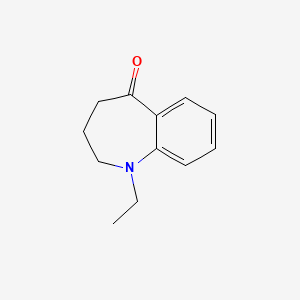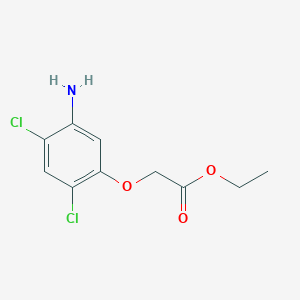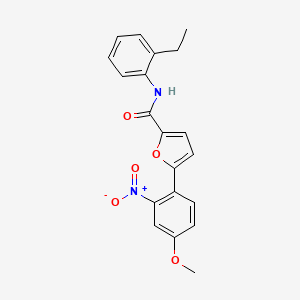
5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Triazole derivatives have been extensively studied due to their pharmacological properties, including antitumor, antiviral, and enzyme inhibition activities . The presence of the 5-amino group and the substitution at the N1 position with a 4-fluorophenyl group and a p-tolyl group could potentially influence the biological activity of the compound.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides with ynamides or alkynes, as seen in the ruthenium-catalyzed cycloaddition developed to give a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid . This method provides regiocontrol and has been used to create triazole-containing compounds with biological activity. The Dimroth rearrangement is another reaction that can influence the synthesis of triazole derivatives, where heating 5-amino-1,2,3-triazoles in acetic anhydride can lead to isomeric 5-anilino-1,2,3-triazoles . These synthetic methods are crucial for the preparation of triazole-based scaffolds for further biological evaluation.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring can significantly affect the compound's properties and biological activity. For instance, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which could provide insights into the molecular conformation and potential interactions with biological targets . The precise molecular structure of "5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" would likely be determined through similar crystallographic studies.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can involve various transformations, such as acylation, amination, and cyclization reactions. The Dimroth rearrangement is a notable reaction that can occur under certain conditions, leading to the isomerization of triazole compounds . Additionally, the acylation of 5-amino-1,2,3-triazoles can yield unrearranged products when performed at room temperature in the presence of concentrated sulfuric acid . These reactions are essential for modifying the triazole core and introducing various functional groups that can modulate the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the triazole ring. The introduction of fluorine atoms, as seen in the 4-fluorophenyl group, can enhance the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile . The presence of an amino group can also affect the compound's acidity and basicity, which are important factors in drug design. The detailed physical and chemical properties of "5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" would require experimental determination to fully understand its behavior in biological systems.
科学的研究の応用
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed cycloaddition facilitates the synthesis of triazole-containing compounds, which are foundational for developing peptidomimetics and biologically active compounds. These scaffolds are crucial for designing turn inducers and inhibitors, such as those targeting HSP90, demonstrating significant potential in drug discovery (Ferrini et al., 2015).
Anticancer Agent Synthesis
N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives exhibit cytotoxic effects against breast cancer cell lines, with some compounds outperforming the anticancer drug cisplatin. This underscores the compound's utility in developing novel anticancer therapies, highlighting the importance of fluorinated benzene-carboxamides in medicinal chemistry (Butler et al., 2013).
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
The study of biologically active 1,2,4-triazole derivatives reveals critical insights into the nature of intermolecular interactions, such as lp⋯π, which are vital for understanding molecular assembly and reactivity. These interactions are crucial for designing molecules with specific biological or physical properties (Shukla et al., 2014).
Synthesis and Biological Evaluation of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-hyperglycemic activities. This research underscores the potential of triazole compounds in developing new therapeutic agents for diabetes and inflammation-related diseases (Saleem et al., 2014).
Non-linear Optical (NLO) Properties
The synthesis and computational studies of triazole compounds reveal their potential applications as non-linear optical materials. Their ability to interact with tubulin suggests applications in cancer therapy, highlighting the versatility of triazole derivatives in materials science and biomedicine (Jayarajan et al., 2019).
特性
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10-2-8-13(9-3-10)22-15(18)14(20-21-22)16(23)19-12-6-4-11(17)5-7-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXQPHLIXVDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)
![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)


![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)